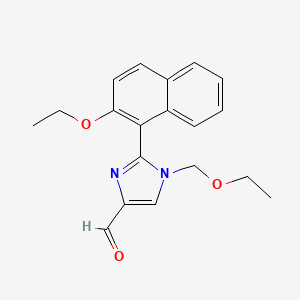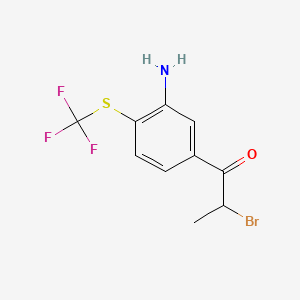![molecular formula C14H13Cl4N B14061655 [2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective addition of chlorine atoms to the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dechlorinated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its chlorinated structure could make it a candidate for investigating enzyme inhibition or protein binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for the development of new drugs, particularly those targeting specific pathways or receptors.
Industry
Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Wirkmechanismus
The mechanism of action of [2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and dimethylamine group can participate in binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorinated aromatic amines, such as:
- [4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- [2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Uniqueness
What sets [2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H13Cl4N |
|---|---|
Molekulargewicht |
337.1 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethyl-3-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)11-5-3-4-8(13(11)17)12-9(15)6-7-10(16)14(12)18/h3-7,9,12H,1-2H3 |
InChI-Schlüssel |
XOYONHPERDRBDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




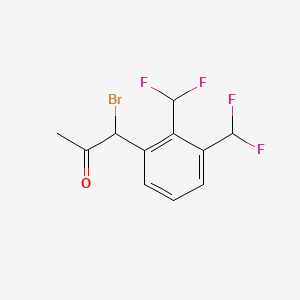
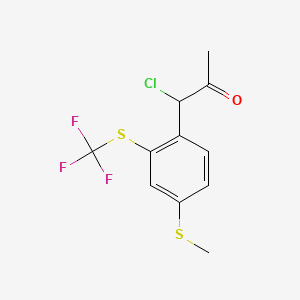
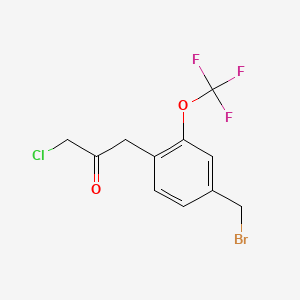
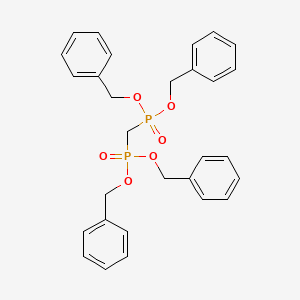
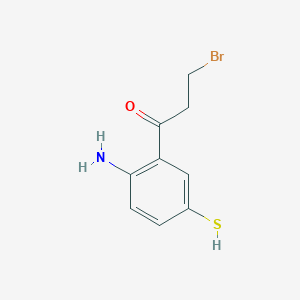
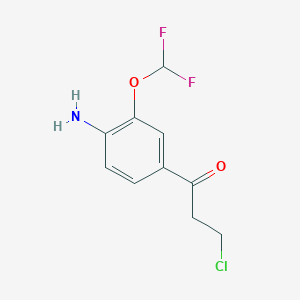
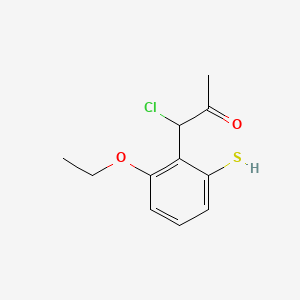
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
